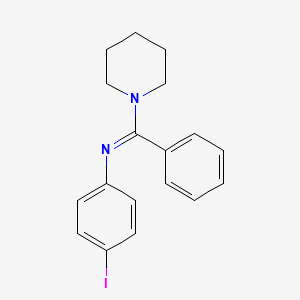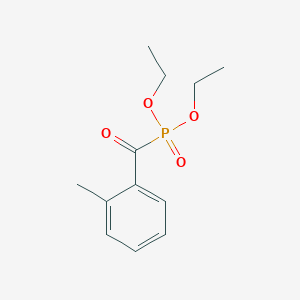
(o-Methyl-Benzoyl)-phosphonic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(o-Methyl-Benzoyl)-phosphonic acid diethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This particular compound is characterized by the presence of a phosphonic acid group esterified with diethyl groups and a benzoyl group substituted with a methyl group at the ortho position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (o-Methyl-Benzoyl)-phosphonic acid diethyl ester typically involves the esterification of phosphonic acid derivatives with alcohols. One common method is the reaction of a phosphonic acid chloride with ethanol in the presence of a base to form the ester. Another method involves the direct esterification of phosphonic acid with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. These processes may involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester.
Chemical Reactions Analysis
Types of Reactions
(o-Methyl-Benzoyl)-phosphonic acid diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding phosphonic acid and alcohol.
Transesterification: The ester can react with another alcohol to form a different ester.
Reduction: The ester can be reduced to form the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Transesterification: Requires an alcohol and an acid catalyst.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Phosphonic acid and ethanol.
Transesterification: A different ester and ethanol.
Reduction: Alcohol or aldehyde.
Scientific Research Applications
(o-Methyl-Benzoyl)-phosphonic acid diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonic acid derivatives.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (o-Methyl-Benzoyl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes that
Properties
CAS No. |
56738-54-6 |
|---|---|
Molecular Formula |
C12H17O4P |
Molecular Weight |
256.23 g/mol |
IUPAC Name |
diethoxyphosphoryl-(2-methylphenyl)methanone |
InChI |
InChI=1S/C12H17O4P/c1-4-15-17(14,16-5-2)12(13)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 |
InChI Key |
OWGXWFLJRBMYGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=O)C1=CC=CC=C1C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



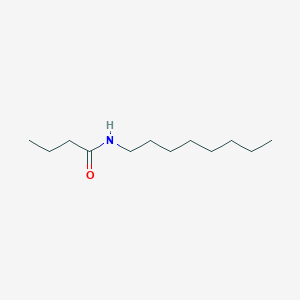
![(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14633827.png)

![Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-](/img/structure/B14633832.png)
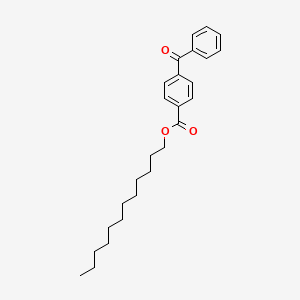
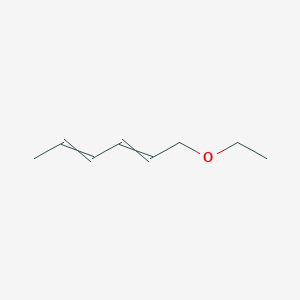
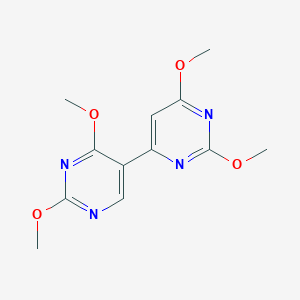
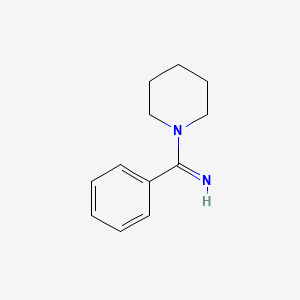
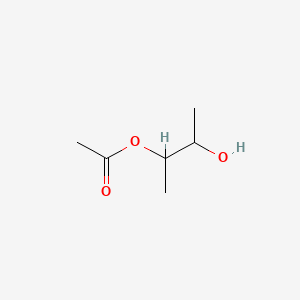
propanedioate](/img/structure/B14633864.png)
![N-[3-(Nonyloxy)phenyl]acetamide](/img/structure/B14633871.png)

